Increased Lipophilicity and Altered Reactivity via N-Methylation
Compared to its secondary amide analog, 2-chloro-N-(4-methylphenyl)acetamide, the N-methylated derivative (target compound) lacks the N-H hydrogen bond donor. This structural modification is predicted to increase lipophilicity (logP) by approximately 0.5-1.0 units based on standard fragment-based calculations, enhancing membrane permeability while reducing aqueous solubility . In a class-level QSAR analysis of 2-chloro-N-arylacetamides, the electronic character and hydrophobicity of the aryl substituent were identified as key determinants of antileishmanial activity (IC50 range: 5.39 µM to >100 µM) [1], underscoring the critical impact of substituent variation on bioactivity.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | cLogP ≈ 2.5; HBD Count = 0 |
| Comparator Or Baseline | 2-Chloro-N-(4-methylphenyl)acetamide: cLogP ≈ 1.8; HBD Count = 1 |
| Quantified Difference | Predicted cLogP increase of ~0.7 units; elimination of one HBD |
| Conditions | Calculated properties using standard fragment-based methods. |
Why This Matters
This quantifiable change in physicochemical properties directly affects the compound's suitability for different synthetic routes and its ADME profile in biological assays.
- [1] Lavorato, S.N., et al. Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides. Braz. J. Pharm. Sci. 2017, 53(1), e16067. View Source
